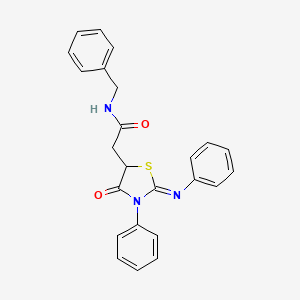

(Z)-N-benzyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide

Descripción

(Z)-N-benzyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide is a thiazolidinone derivative characterized by a central 4-oxo-thiazolidine ring substituted with phenyl and phenylimino groups at positions 3 and 2, respectively. The acetamide side chain at position 5 is further modified with an N-benzyl group. Its poor aqueous solubility, as observed in solubility studies using PEG 400/water mixtures, necessitates formulation optimization for therapeutic applications .

Propiedades

IUPAC Name |

N-benzyl-2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2S/c28-22(25-17-18-10-4-1-5-11-18)16-21-23(29)27(20-14-8-3-9-15-20)24(30-21)26-19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEAHLJDXFWZHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-benzyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide typically involves the reaction of benzylamine with 2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-N-benzyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or phenyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazolidinone derivatives.

Aplicaciones Científicas De Investigación

(Z)-N-benzyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mecanismo De Acción

The mechanism of action of (Z)-N-benzyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazolidinone moiety. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects. The compound may also interfere with cellular pathways involved in cell proliferation, apoptosis, or inflammation.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several thiazolidinone derivatives, which differ in substituents and pharmacological profiles. Below is a comparative analysis:

Key Findings

Solubility and Formulation : The target compound and SE415 exhibit poor aqueous solubility, necessitating cosolvents like PEG 400. This contrasts with benznidazole, which has moderate solubility but significant toxicity .

Pharmacological Targets : While the target compound and SE415 focus on aldose reductase, rhodanine derivatives (e.g., ) show broader activity, including antimicrobial effects. Benznidazole’s nitroimidazole structure targets parasitic enzymes, highlighting divergent therapeutic applications .

Structural Modifications: Substituent Effects: Methoxy () and sulfonyl () groups alter lipophilicity and metabolic stability. The sulfonyl group in may confer resistance to oxidative degradation.

Actividad Biológica

(Z)-N-benzyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

The compound has a molecular formula of CHNOS and a molecular weight of 330.42 g/mol. Its structure includes a thiazolidine ring, which is significant for its biological activity. The compound's logP value indicates its lipophilicity, which can influence its absorption and distribution in biological systems.

Anticancer Activity

Several studies have investigated the anticancer properties of thiazolidinone derivatives, including (Z)-N-benzyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- MCF-7 (Breast Cancer) : Exhibited an IC value of approximately 2.53 µM.

- A549 (Lung Cancer) : Demonstrated an IC value of around 0.45 µM.

- HeLa (Cervical Cancer) : Showed an IC value of 0.52 µM.

These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Thiazolidinones are also recognized for their antimicrobial properties. Studies have shown that (Z)-N-benzyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide exhibits activity against a range of bacterial and fungal strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 10.7–21.4 |

| Escherichia coli | 21.4–40.2 |

| Candida albicans | 15–30 |

The compound's efficacy against these pathogens highlights its potential as an antimicrobial agent.

Anti-inflammatory Effects

Thiazolidinones have been reported to possess anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This activity suggests that (Z)-N-benzyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide could be beneficial in treating inflammatory diseases.

Case Studies

Case Study 1: Anticancer Screening

In a study evaluating various thiazolidinone derivatives, (Z)-N-benzyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide was tested against the NCI60 cancer cell line panel. The results indicated promising activity against leukemia subpanel cell lines with GI values ranging from 1.64 to 4.58 µM.

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of thiazolidinone derivatives found that (Z)-N-benzyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.